Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate is an organic compound with the molecular formula and a molecular weight of approximately 270.28 g/mol. It is classified as a methyl ester derivative of 3-oxo-3-(4-phenoxyphenyl)propanoic acid. This compound is notable for its applications in organic synthesis and pharmaceutical research, particularly as an intermediate in the synthesis of various bioactive molecules, including Roxadustat, a drug used for treating anemia associated with chronic kidney disease .
Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate can be synthesized through several methods, with the most common being the esterification of 3-oxo-3-(4-phenoxyphenyl)propanoic acid with methanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion to the ester .
In an industrial context, the synthesis may utilize continuous flow processes to enhance efficiency and yield. Automated reactors are employed to precisely control reaction parameters such as temperature, pressure, and catalyst concentration, optimizing production outcomes.
The chemical structure of methyl 3-oxo-3-(4-phenoxyphenyl)propanoate features a central propanoate backbone with a keto group and a phenoxy substituent. The presence of the phenoxy group significantly influences its chemical properties and biological activity.
Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of methyl 3-oxo-3-(4-phenoxyphenyl)propanoate involves its interaction with specific molecular targets within biological systems. The keto group can participate in nucleophilic addition reactions, while the phenoxy group may engage in binding interactions with enzymes, receptors, or other proteins. These interactions can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects .
Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate is typically encountered as a solid with high purity (95%+) in commercial preparations. Its appearance and physical state can vary based on synthesis methods and storage conditions.
The compound exhibits significant reactivity due to its functional groups:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate has several scientific uses:
Esterification of 3-oxo-3-(4-phenoxyphenyl)propanoic acid represents a critical step in accessing Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate (CAS 85778-54-7). Traditional Fischer esterification employs sulfuric acid catalysis in refluxing methanol, achieving moderate yields (75-82%) but requiring extended reaction times (8-12 hours) and generating aqueous waste streams requiring neutralization [6]. Acid chloride-mediated approaches utilize 3-oxo-3-(4-phenoxyphenyl)propanoyl chloride with methanol in the presence of tertiary amine bases. This method delivers higher yields (88-92%) and shorter reaction times (<2 hours) but necessitates strict anhydrous conditions due to the chloride intermediate’s moisture sensitivity [8].
Steglich esterification using DCC/DMAP catalyst systems offers a room-temperature alternative with excellent functional group tolerance (yields >90%), particularly valuable for synthesizing complex analogs bearing acid-sensitive substituents. However, the necessity to remove stoichiometric dicyclohexylurea byproducts increases purification complexity [9]. Emerging enzymatic strategies employing immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media achieve near-quantitative conversion (>98%) under mild conditions (35-40°C), eliminating side products and simplifying downstream processing, though enzyme cost and scalability require further optimization [9].
Table 1: Comparative Analysis of Esterification Methodologies
Method | Catalyst/Reagents | Yield (%) | Reaction Time | Key Advantages | Key Limitations |
---|---|---|---|---|---|
Fischer Esterification | H₂SO₄, MeOH, reflux | 75-82 | 8-12 h | Low cost reagents | Long reaction time, aqueous waste |
Acid Chloride Route | SOCl₂, then MeOH/Et₃N | 88-92 | <2 h | High yield, fast kinetics | Moisture sensitivity, anhydrous conditions required |
Steglich Esterification | DCC, DMAP, CH₂Cl₂, RT | >90 | 4-6 h | Mild conditions, broad FG tolerance | Urea byproduct removal required |
Enzymatic Esterification | Immobilized CALB, 35-40°C | >98 | 24-48 h | No byproducts, high selectivity | High enzyme cost, longer reaction time |
Continuous flow chemistry has revolutionized the production of Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate, particularly in overcoming limitations of batch processes for intermediates preceding this compound. Patent CN111499572B details a telescoped continuous synthesis where 4-phenoxybenzaldehyde undergoes Knoevenagel condensation with methyl acetoacetate, followed by hydrogenation and in-line esterification, directly yielding the target propanoate ester [6]. This integrated approach minimizes intermediate isolation, reducing processing time by 60% and eliminating yield losses associated with solid handling [6].
Optimized flow reactors achieve precise thermal control for exothermic reactions (e.g., enolization and Claisen condensations). A segmented flow system with micromixer technology ensures rapid reagent homogenization, maintaining residence times of 3-5 minutes at 100-120°C and suppressing diketone byproducts to <1.5% [2] [6]. Furthermore, continuous hydrogenation using packed-bed reactors (Pd/C catalyst, 50-60°C, 10-15 bar H₂) demonstrates superior mass transfer compared to batch autoclaves, enabling complete reduction of unsaturated intermediates within 90 seconds and enhancing overall space-time yield by 300% [2].
Table 2: Continuous Flow Process Optimization Parameters
Reaction Stage | Reactor Type | Optimal Temperature | Residence Time | Key Improvement vs. Batch |
---|---|---|---|---|
Knoevenagel Condensation | Microtube Reactor | 110°C | 3.5 min | Byproduct reduction from 8% to 1.2% |
Catalytic Hydrogenation | Packed-Bed Reactor | 55°C, 12 bar H₂ | 90 sec | 300% increase in space-time yield |
In-line Esterification | Tubular Reactor w/ static mixers | 70°C | 15 min | Elimination of intermediate isolation |
The ketone moiety within Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate serves as a versatile handle for chemoselective transformations, enabled by tailored catalytic systems. Regioselective α-functionalization employs LDA (2.5 equiv) at -78°C in THF, generating the enolate for alkylation with primary alkyl halides (e.g., benzyl bromide, allyl iodide), achieving 80-85% yields while preserving the ester group [6]. Zinc chloride (10 mol%) catalyzes efficient aldol condensations with aromatic aldehydes (e.g., 4-fluorobenzaldehyde), yielding α,β-unsaturated derivatives with >90% E-selectivity within 2 hours at room temperature – a significant improvement over uncatalyzed reactions requiring heating and delivering lower stereoselectivity [2] [8].
Asymmetric reduction of the β-ketoester using (R)-BINAP/RuCl₂ catalysts or biocatalysts (e.g., Lactobacillus brevis alcohol dehydrogenase with cofactor recycling) generates chiral 3-hydroxy derivatives with high enantiomeric excess (92-98% ee), crucial for pharmaceutical intermediates like roxasistat precursors [6] [8]. Sodium borohydride reduction under carefully controlled conditions (-10°C, methanol solvent) selectively targets the ketone over the ester, producing the β-hydroxy ester in 95% yield, which serves as a key precursor for p-phenoxybenzaldehyde synthesis via subsequent oxidative cleavage [8].
Table 3: Catalytic Systems for Ketone Functionalization
Transformation | Catalyst/Reagent | Conditions | Yield (%) | Selectivity/ee (%) | Notes |
---|---|---|---|---|---|
α-Alkylation | LDA, then R-X | THF, -78°C to RT | 80-85 | N/A | Requires strong base, anhydrous conditions |
Aldol Condensation | ZnCl₂ (10 mol%) | RT, 2h, CH₂Cl₂ | >90 | >90 (E-isomer) | Mild Lewis acid catalysis |
Asymmetric Reduction | (R)-BINAP/RuCl₂ | iPrOH, 40°C, 24h, 50 psi H₂ | 88 | 92-95 ee | Expensive metal-ligand system |
Biocatalytic Reduction | LbADH, NADP⁺/glucose/GDH | pH 7.0, 30°C | 95 | 98 ee | Green chemistry, cofactor recycling |
Chemoselective Reduction | NaBH₄ | MeOH, -10°C, 30 min | 95 | >99 (ketone over ester) | Critical temperature control required |
Automated reactor platforms significantly enhance the reproducibility and efficiency of synthesizing Methyl 3-oxo-3-(4-phenoxyphenyl)propanoate. Systems equipped with Process Analytical Technology (PAT) tools, such as in-situ FTIR and ReactIR probes, enable real-time monitoring of key reaction parameters, including enolization extent during LDA-mediated alkylations and ketone reduction progress [2]. This allows for dynamic endpoint determination, preventing over-reduction or side reactions and improving batch-to-batch consistency (RSD <2% for yield and purity) [2].
Closed-loop feedback control algorithms automatically adjust critical variables. During exothermic esterification or enolization steps, thermocouples coupled to automated coolant valves maintain temperatures within ±0.5°C of setpoints, suppressing thermal degradation pathways that can generate phenolic byproducts (>5% in manual operations) [2]. Robotic liquid handling modules enable high-throughput optimization of catalytic systems (e.g., screening 96 combinations of solvents, Ru-catalyst loadings (1-5 mol%), and H₂ pressures (20-100 psi) for asymmetric hydrogenation within 24 hours). This data-driven approach identified optimal conditions (2 mol% Ru/(S)-BINAP, 60 psi H₂, iPrOH, 40°C) delivering 92% yield and 95% ee, a 20% yield increase over prior manual protocols [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: